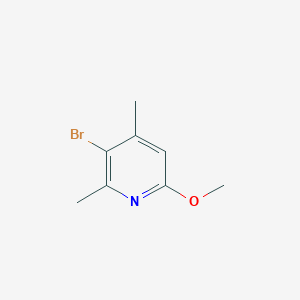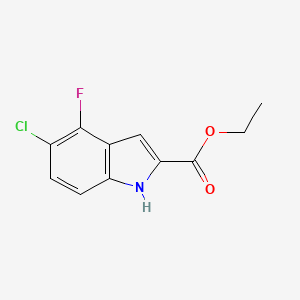
2-Bromo-1,3-diethyl-5-methylbenzene
Descripción general
Descripción
The compound "2-Bromo-1,3-diethyl-5-methylbenzene" is a brominated aromatic hydrocarbon with additional ethyl and methyl substituents on the benzene ring. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of brominated benzenes and their derivatives, which can be extrapolated to understand the properties and reactions of 2-Bromo-1,3-diethyl-5-methylbenzene.
Synthesis Analysis
The synthesis of brominated benzene derivatives can involve regioselective bromination, ortho-metalation, and halogen/metal permutations as described in the synthesis of various 1,2-dibromobenzenes . Similarly, the synthesis of 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene through the Diels-Alder reaction and subsequent deoxygenation steps indicates that complex brominated aromatic compounds can be synthesized through multi-step reactions. These methods could potentially be adapted for the synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be determined using X-ray diffraction as demonstrated by the analysis of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene and the crystal structure determinations of various bromo- and bromomethyl-substituted benzenes . These studies reveal the importance of Br...Br, C-H...Br, and C-Br...π interactions in the packing of these molecules. The molecular structure of 2-Bromo-1,3-diethyl-5-methylbenzene would likely exhibit similar interactions.
Chemical Reactions Analysis
Brominated benzenes can undergo various chemical reactions. For instance, the presence of bromo(methylthio)benzenes as urinary metabolites of bromobenzene in rats suggests that brominated benzenes can be metabolized to form sulfur-containing compounds . The reactivity of brominated benzenes with nucleophiles is also demonstrated by the synthesis of electrophosphorescent intermediates and the reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with dimethyl malonate and methyl acetoacetate . These reactions could be relevant to the chemical behavior of 2-Bromo-1,3-diethyl-5-methylbenzene.
Physical and Chemical Properties Analysis
The physical properties of brominated benzenes can vary with temperature, as shown by the two stable crystalline phases of 1-Bromo-2,3,5,6-tetramethylbenzene . The compound's spectroscopic properties, including Raman and FT-IR spectra, can be analyzed and compared with theoretical calculations to understand its vibrational modes . The synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene and its pharmacokinetic evaluation indicate that brominated benzenes can have specific applications and properties relevant to their structure . These insights could be applied to predict the properties of 2-Bromo-1,3-diethyl-5-methylbenzene.
Aplicaciones Científicas De Investigación
Application 1: Dispersive-Magnetic Solid-Phase Extraction
- Summary of the Application : This compound has been used in the synthesis of a novel adsorbent for dispersive-magnetic solid-phase extraction . This technique is used for the pre-concentration and separation of Pd (II) in soil samples .
- Methods of Application : Sodium dodecyl sulfate and 2- (5-bromo-2-pyridylazo)-5-diethyl aminophenol ligand coated on magnetic nanoparticles were synthesized by a chemical precipitation method . These were then employed as the efficient magnetic adsorbent with good magnetic properties and dispersibility .
- Results or Outcomes : Under the optimum experimental conditions, the detection limit of the mentioned method for palladium ions was 0.12 μg/L, while the relative standard deviation was 1.8% . The developed method was applied for the analysis of palladium ions in three kinds of soil samples and quantitative recoveries were achieved over the range of 96.7–104.0% .
Application 2: Synthesis of 2,2′,4,6,6′-Pentamethylbiphenyl
- Summary of the Application : 2-Bromo-1,3-diethyl-5-methylbenzene has been used to prepare 2,2′,4,6,6′-pentamethylbiphenyl .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 3: Pesticide Synthesis
- Summary of the Application : This compound has been used as a reactive agent for pesticide synthesis .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 4: Denitrification Reaction
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-1,3-diethyl-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIITRRSNVBPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1Br)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468889 | |
| Record name | 2-Bromo-1,3-diethyl-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-diethyl-5-methylbenzene | |
CAS RN |
314084-61-2 | |
| Record name | 2-Bromo-1,3-diethyl-5-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314084-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diethyl-4-methylphenyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314084612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,3-diethyl-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIETHYL-4-METHYLPHENYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699EQJ37G1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

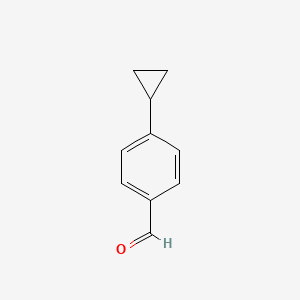
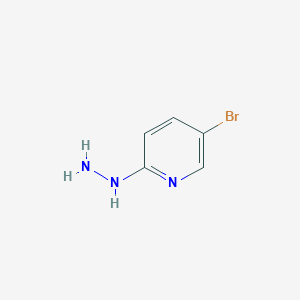


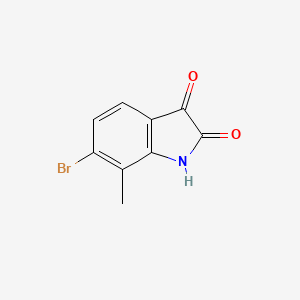
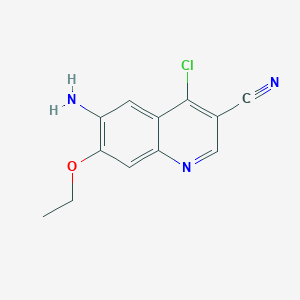
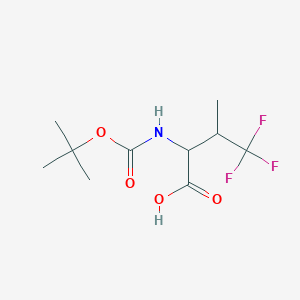
![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)
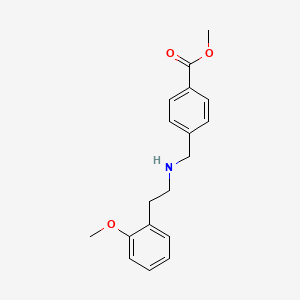
![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)
![(3As,4S,5S,6aR)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1279491.png)

